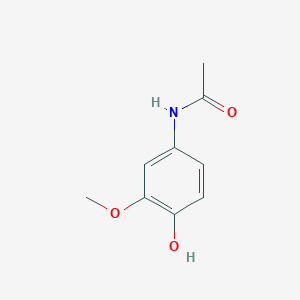

3-Methoxyacetaminophen

Description

Overview of Acetaminophen (B1664979) Metabolism and Metabolite Significance

Acetaminophen is primarily metabolized in the liver through three main pathways. mdpi.com The majority of the drug, approximately 52-57%, undergoes glucuronidation, a process where it is conjugated with glucuronic acid to form inactive glucuronide conjugates. mdpi.comnih.gov Another significant portion, about 30-44%, is converted to sulfate (B86663) conjugates through sulfation. mdpi.comnih.gov A smaller fraction, between 5-10%, is oxidized by the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2E1, CYP1A2, and CYP3A4, to a highly reactive and toxic intermediate called N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.govmedscape.compharmgkb.org

Under normal conditions, NAPQI is quickly detoxified by conjugation with glutathione (B108866), a potent antioxidant, to form non-toxic cysteine and mercaptate compounds that are then excreted in the urine. nih.govpharmgkb.org However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased production of NAPQI. medscape.com This overwhelms the glutathione stores, causing the reactive NAPQI to bind to cellular proteins, which can result in severe liver damage. medscape.com

The study of these various metabolites is crucial for several reasons. They provide a comprehensive picture of how the body handles acetaminophen, offering insights into the balance between detoxification and toxification pathways. Furthermore, the relative abundance of different metabolites can serve as biomarkers for the activity of specific metabolic enzymes, which can vary significantly between individuals due to genetic factors.

Table 1: Major Metabolic Pathways of Acetaminophen

| Pathway | Percentage of Metabolism | Key Enzymes | Product |

| Glucuronidation | 52-57% | UDP-glucuronosyltransferases (UGTs) | Acetaminophen glucuronide |

| Sulfation | 30-44% | Sulfotransferases (SULTs) | Acetaminophen sulfate |

| Oxidation | 5-10% | Cytochrome P450 (CYP2E1, CYP1A2, CYP3A4) | N-acetyl-p-benzoquinone imine (NAPQI) |

Rationale for Focused Research on 3-Methoxyacetaminophen

Focused research on this compound is driven by its unique position within the broader context of acetaminophen metabolism. Its formation involves a multi-step process that begins with the conversion of acetaminophen to a catechol intermediate, 3-hydroxyacetaminophen (B1208919). nih.govnih.gov This intermediate is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to produce this compound. nih.govresearchgate.netnih.gov

The investigation of this compound is significant for several key reasons:

Biomarker of COMT Activity: The formation of this compound is directly dependent on the action of COMT, an enzyme crucial for the metabolism of catecholamines like dopamine. researchgate.net Therefore, the levels of this compound can serve as a potential biomarker for an individual's COMT activity, which has implications for both drug metabolism and neuroscience. nih.govresearchgate.net

Pharmacogenetic Insights: Research has shown that genetic variations in enzymes like COMT can influence the levels of this compound. nih.govnih.gov Studying these associations can enhance our understanding of pharmacogenomics—how an individual's genetic makeup affects their response to drugs. nih.gov A genome-wide association study (GWAS) identified a link between genetic variants in COMT and the levels of this compound, highlighting the role of genetics in this specific metabolic pathway. nih.govnih.gov

Historical Context of this compound Identification and Early Research

The identification of this compound as a metabolite of acetaminophen has evolved with advancements in analytical techniques. Early studies on acetaminophen metabolism primarily focused on the major glucuronide and sulfate conjugates. However, with the development of more sensitive methods like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers were able to detect and identify minor metabolites present in lower concentrations. psu.eduresearchgate.net

This compound was identified as a minor urinary metabolite of acetaminophen in earlier research. nih.gov Its immediate precursor is 3-hydroxyacetaminophen, a catechol metabolite. nih.gov Subsequent research, particularly in the context of metabolomics and pharmacogenomic studies, has further solidified its identity and metabolic pathway. For instance, a 2022 study utilized non-targeted metabolomics in a genome-wide association study (GWAS) to hypothesize the existence of this compound based on metabolite ratio association profiles. nih.govresearchgate.netnih.gov This hypothesis was then experimentally confirmed, showcasing the power of modern analytical approaches in elucidating complex metabolic pathways. nih.govresearchgate.netnih.gov The study involved co-elution of synthetically created this compound glucuronide and sulfate with peaks detected in human plasma, confirming the GWAS-based hypothesis. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-hydroxy-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWIAQUWRXFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186236 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-55-6 | |

| Record name | 3-Methoxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GPW365VZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis and Metabolic Pathways of 3 Methoxyacetaminophen

Precursor Compounds and Initial Formation Pathways

The creation of 3-methoxyacetaminophen is contingent on the prior formation of an intermediate catechol metabolite.

3-Hydroxyacetaminophen (B1208919) is the immediate and essential precursor in the biosynthesis of this compound. nih.govsci-hub.se This catechol metabolite is formed through the hydroxylation of acetaminophen (B1664979). sci-hub.setexilajournal.com The metabolic pathway involves the initial conversion of acetaminophen to 3-hydroxyacetaminophen, which then becomes the substrate for the subsequent methoxylation step. researchgate.net

The transformation from 3-hydroxyacetaminophen to this compound is an enzymatic reaction. researchgate.net Specifically, it is a methylation reaction where a methyl group is added to one of the hydroxyl groups of the catechol structure of 3-hydroxyacetaminophen. wikipedia.orgnih.gov

Role of 3-Hydroxyacetaminophen as a Precursor

Conjugation Pathways of this compound

Once formed, this compound undergoes further metabolism, primarily through conjugation, to facilitate its elimination from the body. nih.govresearchgate.netnih.gov The main conjugation pathways involve the attachment of glucuronic acid or sulfate (B86663) groups to the molecule. researchgate.netnih.gov These reactions result in the formation of this compound glucuronide and this compound sulfate. researchgate.netnih.govchemrxiv.org These conjugated metabolites are more water-soluble, allowing for their excretion in urine. nih.gov Studies have identified both this compound glucuronide and this compound sulfate in human plasma and urine following acetaminophen administration. nih.govnih.gov The ratio between the formation of the glucuronide and sulfate conjugates can be influenced by genetic variations in the enzymes responsible for these conjugation reactions, such as UDP-glucuronosyltransferases (UGTs). nih.gov

Table 1: Key Compounds in the Metabolism of this compound

| Compound Name | Abbreviation | Role |

|---|---|---|

| Acetaminophen | APAP | Parent compound. chemrxiv.org |

| 3-Hydroxyacetaminophen | 3-OH-APAP | Catechol precursor to this compound. nih.govchemrxiv.org |

| This compound | 3-OCH3-APAP | The primary subject compound, formed via methylation. researchgate.netchemrxiv.org |

| This compound Glucuronide | 3-CH3O-APAP-G | A major conjugated metabolite for excretion. nih.govchemrxiv.org |

Table 2: Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Pathway |

|---|---|---|

| Cytochrome P450 | CYP Isoforms (e.g., CYP2E1) | Catalyze the initial oxidation of Acetaminophen to form the precursor 3-Hydroxyacetaminophen. nih.govsci-hub.se |

| Methyltransferases | Catechol-O-methyltransferase (COMT) | Catalyzes the direct conversion of 3-Hydroxyacetaminophen to this compound. sci-hub.seresearchgate.net |

| Transferases | UDP-glucuronosyltransferases (UGTs) | Catalyze the glucuronidation of this compound to form its glucuronide conjugate. nih.gov |

Formation of this compound Glucuronide

Interplay with Acetaminophen Detoxification Pathways

The metabolism of this compound does not occur in isolation; it is part of a complex network of pathways designed to detoxify and eliminate acetaminophen. At therapeutic concentrations, acetaminophen is primarily metabolized directly by glucuronidation (~52-57%) and sulfation (~30-44%). nih.gov A smaller fraction is oxidized by cytochrome P450 (CYP) enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govchpa.org This toxic metabolite is then detoxified through conjugation with glutathione (B108866). texilajournal.comnih.gov The formation of 3-hydroxyacetaminophen, the precursor to this compound, represents an alternative, minor oxidative pathway. nih.gov

The glutathione conjugation pathway is a critical detoxification route for NAPQI. wikipedia.org This pathway is distinct from the one that forms this compound. While the 3-methoxy pathway involves hydroxylation and subsequent methylation of the parent acetaminophen molecule, the glutathione pathway deals with the detoxification of the highly reactive NAPQI metabolite formed by CYP enzymes. nih.gov

The thiomethyl shunt is a secondary metabolic pathway that processes metabolites derived from the glutathione conjugation pathway. It is not directly involved in the metabolism of this compound. The process begins after a glutathione S-conjugate is formed (such as the one from NAPQI). This conjugate is broken down into a cysteine S-conjugate, which can then be acted upon by cysteine S-conjugate β-lyase enzymes. nih.gov This action releases a thiol-containing fragment, which is subsequently methylated by a thiomethyltransferase to form a thiomethylated compound. This thiomethyl metabolite can then be excreted or undergo further oxidation.

Recent studies using high-resolution mass spectrometry have identified thiomethyl metabolites of acetaminophen, such as S-methyl-3-thioacetaminophen sulfate, in human samples. chemrxiv.org These findings highlight the thiomethyl shunt as a relevant, albeit previously overlooked, pathway in human acetaminophen metabolism. The connection to this compound is indirect; both are metabolites of acetaminophen, but they arise from entirely different branches of its metabolic tree. The thiomethyl shunt is a downstream consequence of the glutathione pathway, which runs in parallel to the catechol pathway that produces this compound.

| Pathway | Initial Step | Key Intermediate(s) | Primary Function |

|---|---|---|---|

| This compound Formation | Hydroxylation of Acetaminophen | 3-Hydroxyacetaminophen, this compound | Minor oxidative metabolism and elimination |

| Glutathione Conjugation | CYP-mediated oxidation of Acetaminophen | N-acetyl-p-benzoquinone imine (NAPQI) | Detoxification of reactive metabolite |

| Thiomethyl Shunt | Breakdown of Glutathione Conjugate | Cysteine S-conjugate, Thiol fragment | Secondary processing of glutathione-derived metabolites |

Iii. Genetic and Pharmacogenomic Aspects of 3 Methoxyacetaminophen Metabolism

Genome-Wide Association Studies (GWAS) and Metabolite Ratios

Genome-Wide Association Studies (GWAS) have been instrumental in uncovering the genetic loci that regulate the levels of various metabolites. However, drug metabolites like 3-methoxyacetaminophen are often present in only a subset of a study population, leading to a high degree of missing data that can reduce the statistical power to detect genetic associations. nih.govnih.gov To overcome this challenge, researchers have employed an innovative approach using ratios between biochemically related drug metabolites as the phenotypes for GWAS analysis. nih.govamazonaws.com This method significantly enhances the power to identify genetic links by examining the relationship between two molecules in a shared metabolic pathway. nih.gov

A proof-of-concept GWAS was conducted using data from 520 individuals in the Qatar Biobank who had detectable levels of at least five of nine acetaminophen (B1664979) metabolites. nih.govnih.gov This study successfully used metabolite ratios to find compelling evidence for genetic variance in the metabolic pathways of acetaminophen, specifically identifying the compound this compound and the key genes involved in its formation and subsequent conjugation. nih.govnih.govresearchgate.net

The GWAS on acetaminophen metabolite ratios successfully identified two primary genetic loci that influence the metabolic pathway leading to this compound and its derivatives: UGT2B15 and COMT. nih.govresearchgate.net

The analysis revealed a metabolic process where acetaminophen is first converted to 3-hydroxyacetaminophen (B1208919). mdpi.com This intermediate is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to form this compound. nih.govmdpi.com Finally, this compound undergoes either glucuronidation, catalyzed by UDP Glucuronosyltransferase Family 2 Member B15 (UGT2B15), or sulfation to be excreted. nih.govmdpi.com

The most significant genetic associations uncovered in the study are detailed below:

| Locus (Gene) | SNP | Associated Metabolite Ratio | p-Value |

| UGT2B15 | rs1531022 | This compound glucuronide / this compound sulfate (B86663) | 3.7 x 10⁻¹⁰ |

| COMT | rs165722 | This compound sulfate / 3-hydroxyacetaminophen sulfate | - |

| Data sourced from a GWAS on acetaminophen metabolites. nih.govresearchgate.net Note: The study initially labeled the metabolites with a "2-" prefix but experimentally confirmed the "3-" isoform. nih.govmdpi.com |

The association of these single nucleotide polymorphisms (SNPs) with the ratios of these specific metabolites provides strong evidence for the role of UGT2B15 and COMT in this metabolic pathway. nih.gov

The genetic variance within the UGT2B15 and COMT genes directly impacts the efficiency of glucuronidation and methylation, respectively, leading to inter-individual differences in this compound metabolism.

Glucuronidation (UGT2B15): The UGT2B15 gene encodes a glycosyltransferase enzyme crucial for eliminating toxic compounds by making them more water-soluble. mdpi.comunitylaboratories.com The GWAS identified the intronic SNP rs1531022 in UGT2B15 as strongly associated with the ratio of this compound glucuronide to its sulfated form. researchgate.netmdpi.com This SNP is in very high correlation (r² > 0.99) with rs1902023, a well-known non-synonymous SNP that results in an amino acid change (D85Y) and is a significant determinant of UGT2B15's variable activity among individuals. mdpi.comresearchgate.net The variant allele (UGT2B15*2) is associated with decreased glucuronidation activity. unitylaboratories.comnih.gov This genetically determined shift means that individuals with certain UGT2B15 polymorphisms will favor the sulfation pathway over the glucuronidation pathway for clearing this compound. mdpi.comnih.gov

Methylation (COMT): The COMT gene encodes the enzyme Catechol-O-methyltransferase, which is responsible for transferring a methyl group to catechol substrates. nih.gov The GWAS finding that links a SNP near COMT (rs165722, which tags the functional SNP rs4680) to the ratio of this compound sulfate and 3-hydroxyacetaminophen sulfate supports the hypothesis that 3-hydroxyacetaminophen is a substrate for COMT. nih.gov The rs4680 SNP (Val158Met) is a widely studied polymorphism that alters the enzyme's activity; the Met allele leads to a three- to four-fold reduction in COMT activity compared to the Val allele. nih.govresearchgate.netsalimetrics.com This variance in COMT function directly affects the rate at which 3-hydroxyacetaminophen is converted to this compound. nih.gov

Identification of Genetic Loci Influencing this compound Levels

Pharmacogenetic Implications of this compound

The discovery of how genetic variations in UGT2B15 and COMT affect this compound levels has significant pharmacogenetic implications. It highlights how an individual's genetic blueprint can define their unique metabolic response to drugs like acetaminophen.

Genetic variants in metabolic enzymes are key determinants of an individual's "metabolic individuality". nih.gov The polymorphisms within the UGT2B15 and COMT genes are prime examples of this concept. The common UGT2B15*2 polymorphism (tagged by rs1531022) and the COMT Val158Met polymorphism (rs4680) create distinct metabolic profiles within the population. mdpi.comnih.gov

For instance, an individual with the UGT2B152/2 genotype will exhibit reduced glucuronidation of this compound compared to someone with the 1/1 genotype, leading to a higher proportion of the sulfated conjugate being excreted. nih.gov Similarly, individuals with the low-activity Met variant of COMT may produce this compound from its precursor at a different rate than those with the high-activity Val variant. salimetrics.commdpi.com These differences underscore the substantial inter-individual variability in drug metabolism pathways that is dictated by genetics.

A deeper understanding of the genetic architecture of drug metabolism opens the door for personalized medicine. nih.gov By identifying how specific genetic variants in genes like UGT2B15 and COMT influence the metabolic fate of compounds such as this compound, it becomes possible to move towards more individualized therapeutic strategies. nih.gov

Pharmacogenomic testing for variants like UGT2B15*2 and COMT Val158Met could one day help predict how a patient will metabolize acetaminophen. This information could potentially be used to anticipate an individual's metabolic response, thereby optimizing efficacy and minimizing potential risks. The mapping of these pharmacological pathways through the integration of genomics and metabolomics serves as a foundational step for developing such personalized approaches in the future. nih.govnih.gov

Iv. Advanced Analytical Methodologies for 3 Methoxyacetaminophen

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of 3-Methoxyacetaminophen. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Ultra-High-Performance Liquid Chromatography (U(H)PLC) coupled with tandem mass spectrometry (MS/MS) is a widely adopted method for the simultaneous analysis of acetaminophen (B1664979) and its various metabolites, including this compound, in biological fluids like plasma and urine. nih.govtandfonline.com These methods are prized for their high sensitivity, selectivity, and throughput.

Method development typically involves optimizing the chromatographic separation and the mass spectrometric detection. A common approach utilizes a reversed-phase C18 column for separation. The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. A U(H)PLC-MS/MS method described for the analysis of acetaminophen and seven of its metabolites, including this compound, in plasma requires only a small sample volume (5 μl) and has a run time of 7.5 minutes per sample. nih.govtandfonline.com

Validation of these methods is performed according to established guidelines to ensure their reliability for quantitative analysis. acs.org Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, recovery, and matrix effects. researchgate.netsigmaaldrich.com For instance, a validated U(H)PLC-MS/MS method for acetaminophen and its metabolites in rat plasma demonstrated good linearity and achieved LLOQs as low as 0.44 µg/ml for some metabolites. tandfonline.com While this compound was monitored and semi-quantified in this study, the use of stable isotope-labeled internal standards for other metabolites enhances the accuracy of quantification. nih.govtandfonline.com

Table 1: Example of U(H)PLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Acquity U(H)PLC System | biorxiv.org |

| Column | Acquity UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm | biorxiv.org |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid | biorxiv.org |

| Mobile Phase B | Methanol with 0.1% (v/v) Formic Acid | biorxiv.org |

| Flow Rate | 0.6 ml/min | biorxiv.org |

| Column Temperature | 40°C | biorxiv.org |

| Injection Volume | 5 µl | nih.gov |

| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer | nih.gov |

| Ionization Mode | - |

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for the analysis of this compound. However, due to the polar nature of the phenolic hydroxyl and amide groups in its structure, direct analysis by GC is challenging. These polar functional groups can lead to poor chromatographic peak shape and thermal instability in the heated GC inlet. mdpi.com

Therefore, a crucial consideration for GC-MS analysis is the need for derivatization. mdpi.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net For phenolic compounds like this compound, common derivatization techniques include:

Silylation: This involves replacing the active hydrogens in the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.orgoup.com

Acylation: This technique introduces an acyl group, for instance, by using acetic anhydride (B1165640) to form an ester derivative of the phenolic hydroxyl group. tandfonline.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization. news-medical.net Following derivatization, the resulting less polar and more volatile derivative of this compound can be effectively separated on a standard non-polar GC column and detected by the mass spectrometer. biorxiv.org The PubChem database indicates the availability of a GC-MS spectrum for this compound, suggesting its analysis by this technique is feasible. nih.gov

U(H)PLC-MS/MS Method Development and Validation

Mass Spectrometry for Structural Elucidation and Isotopic Analysis

Mass spectrometry is an indispensable tool not only for the quantification of this compound but also for its structural confirmation and for tracing its metabolic origins.

High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF), Quadrupole-Time of Flight (Q-TOF), and Orbitrap, provides highly accurate mass measurements. nih.gov This capability is critical for the unambiguous identification of metabolites in complex biological matrices. nih.gov By providing the elemental composition of an ion, HRMS helps to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

In the context of this compound, HRMS has been instrumental in identifying its conjugated metabolites. For example, the structure of this compound glucuronide was elucidated using a combination of techniques including on-line liquid chromatography-solid phase extraction-nuclear magnetic resonance-mass spectrometry (LC-SPE-NMR-MS). news-medical.net High-resolution Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) measurements provided the exact mass information for this metabolite. news-medical.net Similarly, the identification of this compound sulfate (B86663) has been confirmed through the co-elution of the metabolite in human plasma with a synthetic standard, with detection based on its accurate mass-to-charge ratio (m/z 260.02343 in negative ion mode). mdpi.com

Mass isotopomer analysis is a powerful technique used to trace the metabolic pathways of a compound. This is achieved by administering a stable isotope-labeled version of the parent drug and then analyzing the mass shifts in its metabolites.

This approach has been successfully applied to confirm that 3-methoxy-APAP glucuronide is indeed a metabolite of acetaminophen (APAP). In a study using [acetyl-²H₃]-APAP and 2,3,5,6-[²H₄]-APAP, researchers were able to confirm the origin of the 3-methoxy-APAP glucuronide by observing the corresponding mass shifts in the metabolite. The analysis of the in-source fragment ion of the glucuronide, which corresponds to protonated this compound (m/z 182.08), and its tandem mass spectrometry (MS²) fragmentation pattern further solidified its structural identity. dntb.gov.ua The major MS² fragment ions observed were m/z 140.071 (loss of ketene, -CH₂=C=O) and m/z 108.045 (subsequent loss of methanol, -CH₃OH). dntb.gov.ua This combination of mass isotopomer analysis and MS² fragmentation provides definitive evidence for the metabolic pathway. tandfonline.comdntb.gov.ua

Table 2: Fragmentation of Protonated this compound (m/z 182.08)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|

| 182.081 | 140.071 | CH₂=C=O | dntb.gov.ua |

| 140.071 | 108.045 | CH₃OH | dntb.gov.ua |

High-Resolution Mass Spectrometry for Metabolite Identification

Non-Targeted Metabolomics Approaches

Non-targeted metabolomics aims to provide a comprehensive and unbiased profile of all detectable small molecules in a biological sample. researchgate.net This global "snapshot" of the metabolome is particularly useful for discovering novel biomarkers and for mapping metabolic pathways without a preconceived hypothesis. researchgate.net

This approach has proven valuable in the study of acetaminophen metabolism. Non-targeted analyses of human samples have successfully identified a range of acetaminophen metabolites, including this compound and its conjugates like this compound glucuronide and this compound sulfate. mdpi.com These studies often employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to generate the complex datasets.

The data from non-targeted metabolomics can be used in genome-wide association studies (GWAS) to identify genetic variants that influence drug metabolism. For example, a GWAS that used ratios of acetaminophen metabolites, including those involving this compound, as phenotypes successfully identified genetic loci related to acetaminophen glucuronidation and methylation. This demonstrates how non-targeted metabolomics can be a powerful tool to elucidate pharmacological pathways and identify new areas of pharmacogenetic relevance.

Application in Population-Based Studies

Advanced analytical methods, particularly those based on non-targeted metabolomics, have enabled the investigation of this compound in large population-based studies. A notable example is a Genome-Wide Association Study (GWAS) that utilized data from 520 individuals from the Qatar Biobank. nih.govlgcstandards.com In this research, non-targeted metabolomics was employed to analyze acetaminophen metabolites. A key finding was the identification of genetic variants in the COMT (Catechol-O-methyltransferase) gene associated with the methylation of acetaminophen metabolites. lgcstandards.com

The study hypothesized that the product of this methylation was this compound. nih.govlgcstandards.com To confirm this, the researchers purchased a this compound standard, synthesized its sulfate and glucuronide conjugates, and used co-elution experiments to match them with peaks detected in the plasma samples from the study participants. nih.govbiorxiv.org This experimental confirmation validated the GWAS hypothesis and demonstrated how non-targeted metabolomics in large population cohorts can be used to map out pharmacological pathways. nih.govlgcstandards.com The use of metabolite ratios, including those involving the hypothesized this compound, proved to be a powerful approach to increase the statistical power to detect genetic associations, especially for metabolites present in only a subset of the population. nih.gov

Table 1: Research Findings on this compound in a Population-Based Study

| Aspect of Study | Finding or Methodology | Significance | Reference |

|---|---|---|---|

| Study Cohort | 520 individuals from the Qatar Biobank. | Provided a large, population-based dataset for metabolomics analysis. | nih.govlgcstandards.com |

| Analytical Approach | Non-targeted HD4 metabolomics platform (Metabolon Inc.). | Allowed for the comprehensive measurement of a wide range of metabolites, including previously uncharacterized ones. | nih.gov |

| Genetic Analysis | Genome-Wide Association Study (GWAS). | Identified genetic loci associated with variations in drug metabolism among individuals. | nih.govlgcstandards.com |

| Key Genetic Locus | COMT gene. | Found to be associated with the methylation of acetaminophen metabolites, leading to the formation of this compound. | lgcstandards.com |

| Metabolite Identification | Hypothesis of this compound structure based on GWAS data. | Showcased the power of GWAS to predict the chemical structure of unknown metabolites in a biological pathway. | nih.govlgcstandards.com |

| Experimental Validation | Co-elution of synthetically prepared this compound glucuronide and sulfate with peaks detected in human plasma. | Confirmed the identity of the metabolite hypothesized from the GWAS results. | nih.govbiorxiv.orgsquarespace.com |

| Novel Statistical Method | Use of metabolite ratios as GWAS phenotypes. | Increased statistical power to detect genetic associations for metabolites with high degrees of missingness. | nih.govlgcstandards.com |

Challenges with Metabolites with High Degree of Missingness

A significant challenge in population-based metabolomics studies is the issue of "missingness," where a metabolite is not detected in a substantial portion of the samples. nih.gov Drug metabolites like this compound are particularly prone to a high degree of missingness because they are only present in individuals who have recently consumed the parent drug. nih.gov In many large-scale studies, a metabolite must be detected in at least 50% of samples to be included in a GWAS, which often leads to the exclusion of xenobiotics and their metabolites. nih.gov

This exclusion results in a loss of valuable information regarding genetic variations in drug detoxification and metabolism pathways. nih.gov The high degree of missingness poses several problems:

Reduced Statistical Power: Smaller sample sizes for a given metabolite make it difficult to achieve the statistical significance required to identify genetic associations. nih.govsquarespace.com

Uncertainty in Quantification: Running large numbers of samples in batches over extended periods can introduce technical variability, such as differences between liquid chromatography columns or instruments, leading to quantification uncertainties. nih.gov

The reasons for missing values in metabolomics data are varied and can be categorized as follows:

Table 2: Types and Causes of Missing Data in Metabolomics

| Type of Missingness | Description | Common Causes in Metabolomics | Reference |

|---|---|---|---|

| Missing Not At Random (MNAR) | The probability of a value being missing depends on the unobserved value itself. | Metabolite concentration is below the instrument's limit of detection (LOD); Issues with machine performance in certain concentration ranges. | researchgate.net |

| Missing At Random (MAR) | The probability of a value being missing depends on other observed values. | Technical effects such as co-eluting compounds causing ion suppression; Overlapping peaks in the chromatogram. | researchgate.net |

| Missing Completely At Random (MCAR) | The probability of a value being missing is independent of any observed or unobserved values. | Random technical issues during sample processing or data acquisition; Variability in sample stability. | researchgate.net |

To overcome these challenges, a novel approach using ratios between biochemically related drug metabolites as GWAS phenotypes has been proposed. nih.govlgcstandards.com This method can significantly increase the power to detect genetic associations, as demonstrated in the study that successfully linked the COMT gene to this compound formation. nih.gov

Standardization and Quality Control in this compound Analysis

Ensuring the reliability and comparability of data from the analysis of this compound, especially in the context of multi-laboratory or longitudinal studies, hinges on rigorous standardization and quality control (QA/QC) procedures. nih.gov While the analysis of this compound is often part of a broader non-targeted or targeted metabolomics panel, specific measures can be taken to ensure the quality of its measurement.

A validated U(H)PLC–MS/MS method has been described for the simultaneous analysis of acetaminophen and seven of its metabolites, where this compound was monitored and semi-quantified using an external standard. tandfonline.com The validation of such methods typically follows guidelines from regulatory bodies and involves assessing several key parameters to ensure the method is "fit-for-purpose". squarespace.com

Key components of standardization and quality control include:

Reference Standards: The availability of high-purity chemical reference standards for this compound is fundamental for positive identification and accurate quantification. pharmaffiliates.comlgcstandards.com For quantitative analysis, stable isotope-labeled internal standards, such as 3-Methoxy Acetaminophen-d3, are crucial for correcting for matrix effects and variations during sample preparation and analysis. lgcstandards.com

Method Validation: The analytical method must be thoroughly validated to demonstrate its performance characteristics. This includes establishing linearity, accuracy, precision (both intra- and inter-assay), selectivity, and the lower limit of quantification (LLOQ). tandfonline.com

Quality Control Samples (QCs): QC samples, typically prepared by pooling study samples or using a reference matrix spiked with the analyte at different concentrations (low, medium, high), are analyzed at regular intervals within each analytical batch. squarespace.comresearchgate.net The results from these QCs are monitored to ensure that the analytical system is performing within predefined acceptance criteria (e.g., precision as percent coefficient of variation, %CV). squarespace.com

System Suitability Testing: Before starting an analytical run, system suitability tests are performed to ensure the LC-MS system is functioning optimally. thermofisher.com

Standard Operating Procedures (SOPs): Well-documented SOPs for sample handling, preparation, and analysis are essential for maintaining consistency and minimizing variability. nih.gov

Table 3: Key Quality Control Parameters for this compound Analysis

| Parameter | Description | Acceptance Criteria Example | Reference |

|---|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 | |

| Precision (%CV) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra- and inter-assay CV ≤15% (≤20% for LLOQ). | |

| Accuracy (% Deviation) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Mean deviation within ±15% of the nominal concentration. | tandfonline.com |

| Carryover | The appearance of an analyte in a sample from a preceding sample. | Response in a blank sample following a high-concentration standard should be ≤20% of the LLOQ response. | |

| Internal Standard | A compound added to samples at a known concentration to facilitate quantification and correct for variability. | Use of stable isotope-labeled standards like 3-Methoxy Acetaminophen-d3. | lgcstandards.com |

| QC Sample Analysis | Regular analysis of samples with known concentrations to monitor method performance. | At least two-thirds of QCs must be within acceptance limits for the run to be valid. | |

By implementing these comprehensive QA/QC measures, researchers can generate high-quality, reliable, and reproducible data for this compound, which is essential for its validation as a biomarker in clinical and population-based research. thermofisher.comthermofisher.com

V. Research on the Biological and Toxicological Relevance of 3 Methoxyacetaminophen

Association with Acetaminophen-Induced Toxicity

Acetaminophen (B1664979) metabolism is complex, involving several pathways. The majority of a therapeutic dose is metabolized via non-toxic glucuronidation and sulfation pathways. A small fraction is oxidized to the highly reactive and toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione (B108866). Another minor pathway involves the formation of a catechol metabolite, 3-hydroxyacetaminophen (B1208919), which is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-methoxyacetaminophen. nih.govnih.gov This metabolite can then be further conjugated for excretion. nih.gov

While this compound itself is not considered a primary mediator of toxicity, its levels have been examined in relation to acetaminophen-induced liver and kidney damage. In cases of acetaminophen overdose, the primary sulfation and glucuronidation pathways can become saturated, leading to an increased shunt of acetaminophen towards alternative pathways, including the one that produces this compound. uq.edu.au Consequently, higher amounts of this metabolite can be found in the urine of patients who have overdosed. uq.edu.au

A study investigating acetaminophen metabolism in wild-type and Cyp2e1-null mice (an enzyme crucial for producing the toxic NAPQI metabolite) provided insights into the relationship between metabolites and organ injury. nih.gov While a direct correlation between this compound and toxicity was not established, the study noted that the urinary metabolic profiles, which included the glucuronide conjugate of this compound (3-CH3O-APAP-G), were distinctly different in mice that suffered severe liver toxicity. nih.gov The formation of 3-CH3O-APAP-G was found to be dependent on both the dose of acetaminophen administered and the time elapsed since administration. nih.gov

| Parameter | Observation in Animal Model (Mice) | Reference |

| Toxicity Marker Correlation | Mice with severe liver toxicity (elevated ALT/AST) showed a distinct urinary metabolite profile that included this compound glucuronide. | nih.gov |

| Dose Dependence | The formation of this compound glucuronide was dose-dependent following acetaminophen administration. | nih.gov |

| Time Dependence | The amount of this compound glucuronide formed was time-dependent following acetaminophen administration. | nih.gov |

| Renal Injury Marker | The study also monitored blood urea (B33335) nitrogen (BUN) as an indicator of kidney injury in the context of overall acetaminophen toxicity. | nih.gov |

Acetaminophen-induced hepatotoxicity is classically defined by a glutathione threshold effect. Toxicity initiates when hepatic glutathione stores are depleted by approximately 70-80%, leaving the liver unable to detoxify the reactive NAPQI metabolite. uq.edu.autexilajournal.com The formation of this compound occurs via a metabolic pathway that is separate from the NAPQI-glutathione conjugation pathway. nih.gov

However, the metabolic shift that occurs during an overdose indirectly links this compound formation to the glutathione status. As the main detoxification pathways (glucuronidation and sulfation) become saturated, more acetaminophen is available for all minor pathways. uq.edu.au This includes both the CYP-mediated oxidation to NAPQI, which consumes glutathione, and the pathway that generates 3-hydroxyacetaminophen and subsequently this compound. nih.govnih.gov Therefore, the conditions that lead to increased formation of this compound are also those that lead to the rapid depletion of glutathione and the onset of toxicity.

Correlation with Hepatotoxicity and Renal Injury

Role in Drug-Induced Liver and Kidney Injury Models

To investigate the specific roles of acetaminophen metabolites, researchers utilize various in vivo and in vitro models. These models allow for the controlled study of metabolic pathways and the assessment of the toxic potential of individual compounds.

Animal models are critical for studying the complex interactions of drug metabolism and toxicity within a whole organism. A key study used wild-type mice and genetically modified Cyp2e1-null mice, which are resistant to acetaminophen toxicity because they lack a primary enzyme for producing NAPQI. nih.gov

In vitro models, such as cell and embryo cultures, are used to assess the direct toxicity of substances on biological tissues, independent of whole-body metabolism. In one such study, acetaminophen analogs and metabolites were microinjected into rat embryos cultured in vitro to assess their potential to cause developmental abnormalities (dysmorphogenesis). [3 from first search]

The study found that this compound was substantially less potent at inducing abnormal neurulation compared to other metabolites like 3-hydroxyacetaminophen and N-acetyl-p-benzoquinoneimine. [3 from first search] It required concentrations over 30-fold higher than its precursor, 3-hydroxyacetaminophen, to elicit a similar toxic effect. [3 from first search] This suggests that the methylation of 3-hydroxyacetaminophen to form this compound is a detoxification step in this specific context.

In Vivo Studies in Animal Models (e.g., Mice)

Impact of Physiological Conditions on this compound Levels

The rate of formation of this compound can be influenced by an individual's genetic makeup and other physiological factors.

A primary determinant is the activity of the enzyme Catechol-O-methyltransferase (COMT), which catalyzes the conversion of 3-hydroxyacetaminophen to this compound. nih.govresearchgate.net The COMT gene has common polymorphisms that affect its activity. The Val158Met polymorphism (rs4680) is a well-studied variant where the methionine (Met) allele results in a three- to four-fold reduction in enzyme activity compared to the valine (Val) allele. nih.govaustinmdclinic.com Individuals with the lower-activity Met/Met genotype are expected to produce significantly less this compound. Genome-wide association studies (GWAS) have confirmed the role of genetic variance in COMT in influencing the levels of this compound metabolites. nih.govresearchgate.net

The impact of diet has also been investigated. One study in healthy human subjects found that consuming a short-term, hypercaloric high-fat diet did not significantly alter the pharmacokinetic parameters of this compound, even though the same diet increased plasma levels of metabolites from the toxic oxidative pathway. [7 from first search] Fasting has been shown to alter the absorption and peak plasma concentration of the parent drug, acetaminophen, though its specific effect on the this compound pathway is less clear. texilajournal.com

| Condition | Impact on this compound Levels | Mechanism | Reference |

| Genetic Polymorphism (COMT) | Lower levels in individuals with the Val158Met variant (low-activity form). | Reduced efficiency of the COMT enzyme in converting 3-hydroxyacetaminophen to this compound. | nih.govresearchgate.netnih.govaustinmdclinic.com |

| High-Fat Diet (Short-Term) | No significant alteration in pharmacokinetic parameters. | The metabolic pathway for this compound appears unaffected by short-term high-fat intake. | [7 from first search] |

This table summarizes the influence of specific physiological and genetic factors on the production of this compound.

Effects of Fasting on CYP-Mediated Metabolite Exposure

Fasting has been shown to significantly alter the metabolic pathways of drugs, including Acetaminophen, thereby influencing the exposure to its various metabolites. The cytochrome P450 (CYP) enzyme system is central to the metabolism of many xenobiotics. mdpi.commdpi.comnih.gov In the case of Acetaminophen, CYP enzymes (primarily CYP2E1, but also CYP1A2 and CYP3A) are responsible for its conversion into the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). merckmanuals.complos.orgnih.gov

Under normal conditions, NAPQI is detoxified through conjugation with glutathione (GSH), a crucial antioxidant in the liver. merckmanuals.commdpi.com However, an overdose of Acetaminophen can deplete GSH stores, leading to an accumulation of NAPQI. merckmanuals.commdpi.com This accumulation results in covalent binding to cellular proteins, particularly mitochondrial proteins, causing oxidative stress, cellular damage, and ultimately, hepatotoxicity. merckmanuals.comuq.edu.au

Biomarker Potential in Drug Safety Assessment

The search for sensitive and specific biomarkers is a critical area of drug safety assessment. In the context of Acetaminophen-induced liver injury, traditional biomarkers like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) often lack the sensitivity to detect early-stage liver damage. plos.orgtandfonline.com This has prompted research into novel metabolic biomarkers, including minor metabolites like this compound and its derivatives.

Recent pharmacogenomic studies have highlighted the potential of using ratios of drug metabolites as powerful tools to investigate genetic variations in drug metabolism. nih.govresearchgate.netnih.gov This approach can significantly enhance the statistical power to detect genetic associations that influence how an individual metabolizes a drug. nih.govresearchgate.net

A genome-wide association study (GWAS) conducted on individuals from the Qatar Biobank utilized ratios of nine different Acetaminophen metabolites. nih.govresearchgate.net This study successfully identified genetic loci of pharmacogenetic relevance. nih.govresearchgate.net Specifically, the ratio of this compound glucuronide to this compound sulfate (B86663) was strongly associated with a polymorphism in the UGT2B15 gene, which encodes a key enzyme in the glucuronidation pathway. nih.gov This finding demonstrates that genetically determined differences in metabolic pathways can be identified using these metabolite ratios, providing a more refined assessment of an individual's metabolic profile and potential risk for adverse drug reactions. nih.gov The structure of this compound was hypothesized based on these association profiles and subsequently confirmed experimentally by synthesizing the compound and its conjugates. nih.govresearchgate.net

Table 1: Genetic Loci Associated with Acetaminophen Metabolite Ratios

| Metabolite Ratio | Associated Gene | Function | Significance |

|---|---|---|---|

| This compound Glucuronide / this compound Sulfate | UGT2B15 | Glucuronidation of xenobiotics | Indicates a genetically determined shift in detoxification pathway preference. nih.gov |

| 3-Hydroxyacetaminophen / this compound | COMT | Methylation | Suggests a role for 3-hydroxyacetaminophen in detoxification and adds it to the list of known COMT substrates. nih.gov |

Identification of Early Metabolic Biomarkers of Toxicity

A significant challenge in managing Acetaminophen overdose is the delayed presentation of clinical signs of liver injury. ekb.eg The identification of early biomarkers that can predict toxicity before substantial damage occurs is therefore a major goal. plos.org Metabolomics, the large-scale study of small molecules, has emerged as a powerful platform for discovering such biomarkers. nih.gov

Studies employing metabolomics have identified novel metabolites of Acetaminophen that are associated with toxicity. In a study using mouse models, several new metabolites were found in the urine of mice treated with high, toxic doses of Acetaminophen. nih.gov Among these was 3-methoxy-APAP glucuronide, which was identified along with other novel compounds. nih.gov The appearance of these metabolites was dependent on the dose, time, and the genetic makeup of the mice (specifically, wild-type versus Cyp2e1-null mice, which are resistant to toxicity). nih.gov This dose- and time-dependent relationship suggests that these minor metabolites could serve as sensitive indicators of the metabolic shifts that precede overt liver failure, potentially acting as early warning signals of toxicity. nih.gov The identification of these novel biomarkers through advanced analytical techniques provides a more detailed picture of the complex biochemical events that unfold during drug-induced liver injury. nih.gov

Use in Human Biomonitoring Studies

Human biomonitoring (HBM) involves measuring chemicals or their metabolites in human specimens (like urine or blood) to assess exposure. For a widely used, non-persistent chemical like Acetaminophen, accurate HBM is essential for exposure-based risk assessment. chemrxiv.org However, standard methods often focus only on the parent compound and its major phase II conjugates (glucuronide and sulfate), which may not capture the full picture due to their short half-lives. chemrxiv.org

Non-targeted analyses using high-resolution mass spectrometry have revealed previously unrecognized Acetaminophen metabolites in human samples, including this compound (3-OCH3-APAP) and its conjugates. chemrxiv.org A controlled study with male volunteers found that these metabolites, formed via the thiomethyl shunt pathway, have delayed formation and excretion rates compared to the major metabolites. chemrxiv.org This finding is significant because it suggests that including these metabolites in biomonitoring panels could extend the window for assessing exposure, thereby reducing the potential for underestimation of Acetaminophen use in the population. chemrxiv.org

Furthermore, in a large-scale population study using samples from the Qatar Biobank, nine different Acetaminophen metabolites were detected in the blood of participants, including 2-methoxyacetaminophen sulfate and 3-(methylthio)acetaminophen sulfate. mdpi.com The detection of these various metabolites in a significant portion of the cohort underscores their relevance in real-world exposure scenarios and supports their inclusion in comprehensive biomonitoring programs. mdpi.com

Vi. Synthetic Approaches and Derivatization of 3 Methoxyacetaminophen for Research

Chemical Synthesis Procedures

Chemical synthesis provides a reliable means to produce pure 3-methoxyacetaminophen and its conjugated forms for research purposes. These standards are essential for the accurate identification and quantification of the compound in biological samples.

A documented method for preparing this compound involves using 3,4-dimethoxynitrobenzene (B134838) as a precursor. psu.edu This synthesis pathway is a multi-step process that chemically modifies the starting material to introduce the acetamido group and reveal the hydroxyl functionality characteristic of this compound. The identity of the resulting compound, with a melting point of 113.5-114.5°C, is typically confirmed using mass spectrometry, which shows a characteristic mass-to-charge ratio (m/z) of 181. psu.edu

To aid in pharmacogenetic and metabolic studies, the primary conjugated metabolites of this compound—the sulfate (B86663) and glucuronide forms—have been synthesized in the laboratory. nih.gov These synthetic conjugates serve as reference standards for identifying metabolites in biological fluids like plasma. nih.govresearchgate.net

The sulfation of this compound can be achieved by reacting it with a sulfur trioxide pyridine (B92270) complex in a pyridine solvent. nih.gov The mixture is heated to facilitate the reaction, followed by neutralization and purification steps to isolate the desired this compound sulfate. nih.gov The successful synthesis and confirmation of this metabolite have been verified by co-eluting the synthetic standard with peaks detected in human plasma samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov

Similarly, this compound glucuronide has been synthesized for use as a reference standard in metabolic research. nih.govresearchgate.net Its presence in human plasma has been confirmed through co-elution with the synthetically prepared standard in analytical assays. nih.gov

Table 1: Laboratory Synthesis of this compound Sulfate

| Parameter | Details | Source |

|---|---|---|

| Starting Material | This compound | nih.gov |

| Reagent | Sulfur trioxide pyridine complex | nih.gov |

| Solvent | Pyridine | nih.gov |

| Reaction Temperature | 40 °C | nih.gov |

| Reaction Time | 3 hours | nih.gov |

| Post-Reaction Step | Neutralization with 1N KOH | nih.gov |

| Purification Step | Precipitation with isopropanol (B130326) at 5 °C | nih.gov |

Methods from Precursors (e.g., 3,4-dimethoxynitrobenzene)

Synthesis of Deuterated Analogs for Research Applications

Stable isotope-labeled analogs, particularly deuterated versions, of this compound are synthesized for specialized research applications. medchemexpress.comclearsynth.com Deuterium (a stable, heavy isotope of hydrogen) is incorporated into the molecule, creating a compound that is chemically identical to the parent molecule but has a higher mass. clearsynth.com Common deuterated forms include this compound-d3, where three hydrogen atoms on the acetyl group are replaced with deuterium. clearsynth.com These analogs are synthesized via specialized chemical methods, often available through custom synthesis services. ansto.gov.au

The primary application for deuterated this compound is its use as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry (MS), such as LC-MS/MS. clearsynth.comtandfonline.com In analytical chemistry, an internal standard is a known quantity of a substance added to a sample to aid in the quantification of a target analyte. clearsynth.com

The key advantages of using a deuterated internal standard are:

Accuracy and Precision : It co-elutes with the non-labeled analyte during chromatography, allowing it to compensate for variations in sample preparation, injection volume, and instrument response. texilajournal.comlcms.cz

Matrix Effect Compensation : In complex biological samples like plasma or urine, other molecules can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal. clearsynth.comlcms.cz

Improved Method Robustness : The use of stable isotope-labeled standards ensures that analytical methods are reliable and reproducible across different samples and conditions. clearsynth.com

In the analysis of acetaminophen (B1664979) and its metabolites, including this compound, deuterated internal standards are crucial for achieving the high level of accuracy required for pharmacokinetic and clinical studies. tandfonline.comtexilajournal.com

Enzyme-Mediated Synthesis in Research Settings

While bulk production is dominated by chemical synthesis, enzyme-mediated processes are highly relevant in research settings, particularly for mimicking biological pathways and for green chemistry applications. mdpi.comuniversidadeuropea.com In the context of this compound, its formation in vivo is an enzyme-mediated process. The catechol-O-methyltransferase (COMT) enzyme converts 3-hydroxyacetaminophen (B1208919) into this compound. researchgate.net This specific enzymatic step is a key focus in pharmacogenetic studies investigating variations in drug metabolism. nih.gov

The broader field of biocatalysis often employs enzymes like lipases for synthetic reactions, such as esterification, due to their high specificity, which reduces the formation of byproducts and avoids the use of toxic reagents. mdpi.comsemanticscholar.org Such enzyme-mediated approaches are being explored for the synthesis of various pharmaceutical compounds and their intermediates, highlighting a potential avenue for future research into the "green" synthesis of compounds like this compound. universidadeuropea.comsemanticscholar.org

Vii. Future Directions and Emerging Research Avenues for 3 Methoxyacetaminophen

Elucidation of Undiscovered Metabolic Steps and Enzymes

The metabolic pathway of 3-Methoxyacetaminophen begins with its precursor, 3-hydroxyacetaminophen (B1208919), which is a catechol metabolite of acetaminophen (B1664979). The formation of this compound is primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT). mdpi.comresearchgate.net Subsequently, this compound undergoes further metabolism, primarily through sulfation and glucuronidation, to form this compound sulfate (B86663) and this compound glucuronide, respectively. mdpi.comresearchgate.net These conjugated metabolites have been identified in human plasma. mdpi.comresearchgate.net

However, the metabolic journey of this compound may not end with sulfation and glucuronidation. A significant area for future investigation is the potential for other, yet undiscovered, downstream metabolic transformations. Research has not yet fully explored whether this compound or its primary conjugates can be further modified, for example, through oxidative pathways or other conjugation reactions. Identifying the enzymes responsible for these potential subsequent metabolic steps will be crucial for a complete understanding of its biological fate and clearance from the body. The application of advanced analytical techniques, such as high-resolution mass spectrometry-based metabolomics, will be instrumental in this endeavor. mdpi.comchemrxiv.org

Comprehensive Mapping of Pharmacological Pathways

While this compound is established as a metabolite of acetaminophen, its own pharmacological activities are not well-defined. Acetaminophen itself is thought to exert its analgesic effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, potentially a splice variant known as COX-3, and through its metabolite AM404, which affects the endocannabinoid system. nih.govnih.govrndsystems.com AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a potent inhibitor of fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382). wikipedia.orgguidetopharmacology.orgwikipedia.orgmedchemexpress.combms.com This inhibition leads to increased anandamide levels, which can produce analgesic effects.

A key area of future research is to determine if this compound possesses any intrinsic pharmacological activity. Does it interact with COX enzymes, the endocannabinoid system, or other cellular targets? Given its structural similarity to other pharmacologically active acetaminophen metabolites, it is plausible that this compound is not merely an inert byproduct. Future studies should aim to systematically screen this compound against a panel of biological targets to map its pharmacological interaction profile. Non-targeted metabolomics approaches in large population studies have already demonstrated the ability to map out pharmacological pathways, and this can be extended to specifically investigate the effects of this compound. mdpi.comresearchgate.net

Clinical Relevance and Translational Research

The clinical importance of this compound is an area of active and growing interest, with research extending from large population studies to the integration of advanced computational methods.

Validation in Larger Cohort Studies

Recent genome-wide association studies (GWAS) conducted in large cohorts, such as the Qatar Biobank study, have highlighted the significance of this compound in understanding the pharmacogenomics of acetaminophen metabolism. mdpi.comresearchgate.netmdpi.com These studies have successfully used ratios of acetaminophen metabolites, including this compound, to identify genetic variants in enzymes like COMT and UGT2B15 that influence drug metabolism. mdpi.comnih.gov The detection of this compound and its conjugates in the blood samples of a significant number of participants in these cohorts underscores its relevance as a biomarker of acetaminophen intake and metabolism. mdpi.com

Future research should focus on validating these findings in even larger and more diverse population cohorts. dntb.gov.ua Such studies will be crucial to confirm the role of this compound as a reliable biomarker and to further elucidate the genetic and environmental factors that contribute to inter-individual variability in its formation and clearance. Longitudinal studies are also warranted to explore potential associations between levels of this compound and long-term health outcomes. dntb.gov.ua

Integration with Artificial Intelligence and Machine Learning in Toxicology

The fields of toxicology and drug safety are increasingly benefiting from the application of artificial intelligence (AI) and machine learning. axi.omuni-konstanz.deresearchgate.netmdpi.com These technologies have the potential to revolutionize how we predict and understand drug toxicity by analyzing vast and complex datasets. uni-konstanz.de In the context of this compound, AI and machine learning can be employed to:

Predict Toxicity: Develop models that can predict the potential for acetaminophen-induced toxicity based on an individual's metabolic profile, including their levels of this compound and other metabolites. axi.ommdpi.com

Analyze Complex Data: Integrate data from metabolomics, genomics, and clinical records to identify novel patterns and associations related to this compound and its role in drug response. researchgate.net

Personalize Medicine: Facilitate the development of personalized dosing strategies for acetaminophen by predicting an individual's metabolic phenotype based on their genetic makeup and other biological data. researchgate.net

The synergy between population-scale biobank projects, advanced experimental assays, and AI will be instrumental in translating findings about this compound into clinical practice. researchgate.net

Investigation of Cross-Species Metabolism and Extrapolation

Preclinical toxicology studies are essential for assessing the safety of new drugs, and understanding species differences in drug metabolism is critical for extrapolating animal data to humans. patsnap.comresearchgate.netkmthepatech.com The metabolism of acetaminophen can vary significantly between species, which can impact its toxicity profile. researchgate.net

A U(H)PLC-MS/MS method has been developed and validated for the analysis of acetaminophen and its metabolites, including this compound, in the plasma of rats, pigs, and humans, as well as in mouse serum. researchgate.netucl.ac.uk This provides a valuable tool for direct cross-species comparisons. Future research should utilize such methods to systematically investigate the quantitative and qualitative differences in the formation and elimination of this compound across various preclinical species and humans. This will involve:

Comparative Metabolite Profiling: Conducting detailed metabolite profiling studies in different species to identify any species-specific metabolites of this compound.

Enzyme Activity Comparisons: Measuring the activity of enzymes like COMT and UGTs towards 3-hydroxyacetaminophen and this compound in liver microsomes or hepatocytes from different species.

A thorough understanding of these cross-species differences will improve the accuracy of risk assessments and the translation of preclinical safety data to human populations.

Therapeutic and Diagnostic Potential Beyond Toxicity Markers

While much of the focus on this compound has been in the context of acetaminophen metabolism and toxicity, future research should explore its potential for therapeutic and diagnostic applications in its own right.

The structural relationship of acetaminophen metabolites to compounds that modulate the endocannabinoid system, such as FAAH inhibitors, opens up intriguing possibilities. wikipedia.orgguidetopharmacology.orgwikipedia.orgmedchemexpress.combms.com FAAH inhibitors are being investigated for a range of therapeutic applications, including the treatment of anxiety disorders, major depressive disorder, and pain. wikipedia.orgmedchemexpress.com It is conceivable that this compound, or derivatives thereof, could possess similar modulatory effects on the endocannabinoid or other neurological pathways. Future research should, therefore, include screening this compound for such activities.

From a diagnostic perspective, while this compound is a marker of acetaminophen intake, its levels, or the ratio of its formation to other metabolites, could potentially serve as a more nuanced biomarker. For instance, altered ratios of this compound to its precursor or other acetaminophen metabolites might indicate specific enzyme deficiencies or drug-drug interactions. Further investigation is needed to explore whether patterns in this compound metabolism correlate with specific disease states or predict patient responses to other medications. The use of non-targeted metabolomics in large clinical studies could uncover such novel diagnostic applications. researchgate.net

Q & A

Q. What analytical techniques are recommended for identifying 3-Methoxyacetaminophen in biological samples?

To identify this compound in biological matrices, researchers should employ tandem mass spectrometry (MS/MS) for structural elucidation. Key steps include:

- Analyzing MS2 fragmentation patterns (e.g., parent ion at m/z 182.08 and fragments like m/z 140.07 [loss of CH2C=O] and m/z 108.04 [loss of CH3OH]) to confirm the methoxy and acetaminophen backbone .

- Validating findings using β-glucuronidase treatment to hydrolyze glucuronide conjugates (e.g., this compound-4-O-glucuronide) and comparing results with authentic synthetic standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicological data for this compound are limited, general safety practices include:

- Using enclosed systems or local exhaust ventilation to minimize airborne exposure .

- Wearing PPE: NIOSH-approved respirators for dust, nitrile gloves, safety goggles, and lab coats .

- Storing the compound away from heat, moisture, and incompatible materials (e.g., strong acids/oxidizers) .

Q. How should this compound be stored to ensure stability?

Based on analogous compounds, store the substance in a cool, dry environment (20–25°C) with moisture-resistant packaging. Avoid prolonged exposure to light and incompatible reagents (e.g., strong alkalis) .

Advanced Research Questions

Q. How can researchers validate the structural identity of this compound glucuronide conjugates?

A multi-modal approach is critical:

- Enzymatic hydrolysis : Treat samples with β-glucuronidase to cleave glucuronide moieties, followed by LC-MS/MS to confirm the release of free this compound .

- Synthetic standards : Compare retention times and fragmentation patterns with chemically synthesized reference standards .

Q. What experimental models are appropriate for studying the metabolic pathways and toxicity of this compound?

- Use Cyp2e1-null mice to investigate the role of cytochrome P450 isoforms in metabolizing the compound. Wild-type vs. knockout models can clarify enzyme-specific bioactivation pathways and toxicity mechanisms .

- Dose-response studies in hepatocyte cultures or in vivo models to assess metabolite accumulation and organ-specific effects .

Q. How should contradictory data on metabolic fate or toxicity be addressed?

- Conduct systematic reviews (following PRISMA guidelines) to evaluate existing literature for methodological inconsistencies, such as variations in dosing or analytical techniques .

- Perform orthogonal validation (e.g., NMR alongside MS) and replicate studies across independent labs to confirm findings .

Q. What methodologies are effective for quantifying this compound in complex matrices?

- Isotope dilution mass spectrometry : Use deuterated or ¹³C-labeled internal standards to correct for matrix effects and ionization variability .

- High-resolution LC-MS : Monitor exact mass-to-charge ratios (e.g., m/z 182.081 with <5 ppm error) for specificity in biological fluids .

Q. How to design a metabolomics study to uncover novel metabolites of this compound?

- Untargeted metabolomics : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture unknown metabolites.

- Isotopomer analysis : Administer ¹³C-labeled this compound to track metabolic flux and identify stable vs. reactive intermediates .

Methodological Best Practices

Q. How to ensure reproducibility in studies involving this compound?

Q. What strategies address gaps in toxicological data for this compound?

- In vitro assays : Use hepatocyte viability assays (e.g., ATP depletion) and reactive oxygen species (ROS) measurements to screen for acute toxicity .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.